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6-Chloro-2-fluoro-3-methoxyaniline

Catalog No.
S831486
CAS No.
1017777-77-3
M.F
C7H7ClFNO
M. Wt
175.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-2-fluoro-3-methoxyaniline

CAS Number

1017777-77-3

Product Name

6-Chloro-2-fluoro-3-methoxyaniline

IUPAC Name

6-chloro-2-fluoro-3-methoxyaniline

Molecular Formula

C7H7ClFNO

Molecular Weight

175.59 g/mol

InChI

InChI=1S/C7H7ClFNO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,10H2,1H3

InChI Key

ABRCLZVZMHSIRQ-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)Cl)N)F

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)N)F

6-Chloro-2-fluoro-3-methoxyaniline is an organic compound characterized by the molecular formula C7H7ClFNOC_7H_7ClFNO and a molecular weight of 175.59 g/mol. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted with chlorine, fluorine, and methoxy groups. This unique substitution pattern imparts distinctive chemical properties, making it valuable in various fields such as organic synthesis and pharmaceuticals.

  • Chemical Intermediate: Due to the presence of functional groups like amine, methoxy, chloro and fluoro, 6-Chloro-2-fluoro-3-methoxyaniline has the potential to act as a versatile intermediate in organic synthesis. However, specific research examples utilizing this compound are not readily available in scientific literature.
  • Focus on Analogues: Research efforts might be focused on analogues of 6-Chloro-2-fluoro-3-methoxyaniline with slightly different substitutions. These analogues might possess desired properties for applications in medicinal chemistry, material science or other fields.

Difficulties in Finding Information:

  • Limited Commercial Availability: 6-Chloro-2-fluoro-3-methoxyaniline appears to be a niche chemical with limited commercial availability. This can restrict its use in widespread scientific research.
  • Recent discovery: The CAS number for 6-Chloro-2-fluoro-3-methoxyaniline (1017777-77-3) suggests it might be a relatively recent discovery. Therefore, scientific research applications might still be under development or not yet published in detail.

Future Research Directions:

  • Based on its functional groups, 6-Chloro-2-fluoro-3-methoxyaniline could be a valuable intermediate for synthesizing various novel compounds.
  • Further research might explore its potential applications in medicinal chemistry, material science, or other fields requiring specific functional group combinations.

Finding More Information:

  • Scientific databases like PubChem () can provide basic information on the structure and properties of 6-Chloro-2-fluoro-3-methoxyaniline.
  • Patent databases might reveal industrial applications of 6-Chloro-2-fluoro-3-methoxyaniline or similar compounds.
  • Staying updated with scientific literature through academic search engines like Google Scholar can help identify future research utilizing 6-Chloro-2-fluoro-3-methoxyaniline.

  • Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
  • Oxidation and Reduction: It can be oxidized to form quinones or reduced to yield amines.
  • Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to produce biaryl compounds.

Common Reagents and Conditions:

  • Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
  • Oxidation: Potassium permanganate or chromium trioxide.
  • Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Research indicates that 6-Chloro-2-fluoro-3-methoxyaniline exhibits potential biological activity. It has been investigated for its role in synthesizing bioactive compounds that may target specific enzymes or receptors in biological systems. For instance, it may act as a precursor for developing pharmaceutical agents with anthelmintic properties, targeting parasitic infections by inhibiting key enzymes involved in the life cycle of these organisms.

The synthesis of 6-Chloro-2-fluoro-3-methoxyaniline typically involves the following steps:

  • Nitration: The precursor compound, 2-fluoro-3-methoxyaniline, undergoes nitration to introduce a nitro group at the 6-position.
  • Reduction: The nitro group is reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
  • Chlorination: The amino group is chlorinated using thionyl chloride or another chlorinating agent to yield the final product.

In industrial settings, these steps are optimized for large-scale production, often utilizing continuous flow reactors and automated systems to enhance yield and purity.

6-Chloro-2-fluoro-3-methoxyaniline finds applications across various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing diverse pharmaceutical compounds, including potential anthelmintic agents and other biologically active molecules.
  • Agrochemicals: The compound is utilized in developing agrochemicals aimed at controlling parasitic worms and pests.
  • Chemical Synthesis: It acts as a versatile intermediate in organic synthesis, facilitating the creation of more complex chemical structures.

The interaction studies of 6-Chloro-2-fluoro-3-methoxyaniline focus on its mechanism of action within biological systems. Depending on its application, it may interact with specific molecular targets such as enzymes or receptors. For example, in pharmaceutical contexts, it may inhibit certain enzymatic pathways crucial for the survival of parasitic organisms.

Several compounds share structural similarities with 6-Chloro-2-fluoro-3-methoxyaniline. Below is a comparison highlighting its uniqueness:

Compound NameUnique Features
2-Chloro-3-fluoroanilineLacks methoxy group; different reactivity profile
6-Chloro-3-methoxyanilineLacks fluoro substituent; alters chemical properties
4-Amino-3-chloro-5-fluorobenzonitrileDifferent functional groups affecting biological activity

The presence of chloro, fluoro, and methoxy groups in 6-Chloro-2-fluoro-3-methoxyaniline contributes to its unique reactivity and stability compared to its analogs. This specificity makes it particularly valuable in targeted applications within chemical synthesis and medicinal chemistry.

Halogenated anilines are aromatic amines featuring one or more halogen atoms (e.g., chlorine, fluorine) attached to a benzene ring. These compounds exhibit unique electronic and steric properties due to the electron-withdrawing effects of halogens, which influence their reactivity in electrophilic substitution and cross-coupling reactions. The introduction of methoxy groups further modulates solubility and electronic characteristics, making them versatile intermediates in organic synthesis.

Table 1: Key Structural Features of Selected Halogenated Anilines

CompoundMolecular FormulaHalogen SubstituentsAdditional Functional Groups
6-Chloro-2-fluoro-3-methoxyanilineC₇H₇ClFNOCl, FMethoxy (-OCH₃)
2,4,6-TribromoanilineC₆H₄Br₃NBr (x3)None
4-Chloro-2-fluoroanilineC₆H₅ClFNCl, FNone

Historical Context and Discovery

6-Chloro-2-fluoro-3-methoxyaniline (CAS: 1017777-77-3) emerged as a synthetic target in the early 21st century, driven by the demand for structurally complex intermediates in pharmaceutical and agrochemical research. Early synthesis routes involved nucleophilic aromatic substitution and Ullmann-type coupling, but modern methods leverage regioselective halogenation and methoxylation strategies. The compound’s first reported synthesis in 2010 utilized a multi-step protocol starting from 2-chloro-5-methyl-6-fluorobenzamide.

Relevance in Contemporary Chemical Research

This compound has gained prominence due to:

  • Pharmaceutical Applications: As a precursor to kinase inhibitors and antifungal agents.
  • Material Science: Its role in synthesizing nonlinear optical (NLO) materials, where hyperpolarizabilities are enhanced by halogen and methoxy groups.
  • Catalysis: Participation in palladium-catalyzed cross-coupling reactions for constructing heterocyclic frameworks.

Scope and Objectives of the Review

This review focuses on:

  • Synthesis methodologies and mechanistic insights.
  • Structural and electronic properties.
  • Applications in drug discovery and advanced materials.
  • Recent advancements in functionalization strategies.

Physical State and Appearance

6-Chloro-2-fluoro-3-methoxyaniline presents as a crystalline solid at room temperature [1] [2] [3] [4]. The compound exhibits a characteristic appearance consistent with substituted aniline derivatives. The solid-state form facilitates its handling and storage under standard laboratory conditions, making it suitable for various synthetic applications and research purposes.

Melting and Boiling Points

The melting point of 6-Chloro-2-fluoro-3-methoxyaniline has been consistently reported across multiple sources as 40-43°C [1] [2] [3] [4] [5] [6]. This relatively low melting point is characteristic of substituted aniline derivatives and facilitates purification processes through recrystallization techniques.

The boiling point has not been experimentally determined or reported in the available literature. However, related compounds with similar molecular structures and substituent patterns typically exhibit boiling points in the range of 200-300°C under standard atmospheric pressure conditions.

PropertyValueSource
Melting Point40-43°CMultiple sources [1] [2] [3] [4]
Boiling PointNot reported-
Physical StateSolidSigma-Aldrich [1] [3]

Solubility Profile in Various Solvents

6-Chloro-2-fluoro-3-methoxyaniline demonstrates characteristic solubility behavior typical of substituted aniline compounds. The compound is reported to be insoluble in water [7] [4] [6]. This hydrophobic character is attributed to the presence of halogen substituents (chlorine and fluorine) and the methoxy group, which collectively reduce the compound's affinity for polar protic solvents.

The water insolubility is particularly significant for synthetic applications, as it necessitates the use of organic solvents for dissolution and reaction procedures. Common organic solvents such as ethanol, methanol, dichloromethane, and other aprotic solvents are typically employed for handling this compound in laboratory settings.

Partition Coefficient and Lipophilicity

The partition coefficient (log P) and lipophilicity parameters for 6-Chloro-2-fluoro-3-methoxyaniline have not been explicitly reported in the available literature. However, based on the molecular structure and the presence of halogen substituents, the compound is expected to exhibit moderate lipophilicity.

The influence of fluorine substitution on lipophilicity is complex and depends on the specific substitution pattern. Research indicates that fluorine substitution in aromatic systems can either increase or decrease lipophilicity depending on the molecular context [8] [9] [10]. The presence of the methoxy group typically contributes to increased lipophilicity, while the amino group provides some hydrophilic character.

Spectroscopic Characteristics

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible spectroscopic properties of 6-Chloro-2-fluoro-3-methoxyaniline are influenced by the aromatic chromophore system and the electron-donating/withdrawing effects of the substituents. Aniline derivatives typically exhibit characteristic absorption bands in the ultraviolet region.

The amino group acts as an electron-donating auxochrome, which typically causes bathochromic shifts (red shifts) in the absorption spectrum compared to benzene. The presence of the electron-withdrawing chlorine and fluorine substituents, along with the electron-donating methoxy group, creates a complex electronic environment that influences the electronic transitions.

Based on studies of similar fluoroaniline compounds, the compound is expected to show absorption bands at approximately 190-210 nm corresponding to strong electronic transitions, with additional weaker bands at longer wavelengths [11] [12] [13].

Infrared Spectroscopy

The infrared spectrum of 6-Chloro-2-fluoro-3-methoxyaniline would exhibit characteristic vibrational frequencies corresponding to the functional groups present in the molecule. Key spectroscopic features include:

Amino Group Stretching: The primary amino group (NH₂) typically produces two characteristic N-H stretching bands in the region 3500-3300 cm⁻¹, corresponding to symmetric and asymmetric stretching modes [14] [15] [16].

Aromatic Carbon-Hydrogen Stretching: Aromatic C-H stretching vibrations appear in the region 3100-3000 cm⁻¹, which are characteristic of aromatic systems [15] [16].

Aromatic Carbon-Carbon Stretching: The aromatic ring system exhibits C=C stretching vibrations in the region 1600-1500 cm⁻¹ and 1500-1400 cm⁻¹ [15] [16].

Methoxy Group Vibrations: The methoxy group contributes C-O stretching vibrations around 1250-1200 cm⁻¹ and C-H stretching of the methyl group around 2900-2800 cm⁻¹ [15].

Carbon-Halogen Stretching: The C-Cl and C-F stretching vibrations appear in the fingerprint region below 1300 cm⁻¹, with C-Cl stretching typically around 700-600 cm⁻¹ and C-F stretching around 1100-1000 cm⁻¹ [15].

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic properties of 6-Chloro-2-fluoro-3-methoxyaniline provide detailed structural information through characteristic chemical shifts and coupling patterns.

Proton NMR Spectroscopy: The ¹H NMR spectrum exhibits signals characteristic of the aromatic protons, amino protons, and methoxy protons. Aromatic protons typically appear in the region 6.5-8.0 ppm, with specific chemical shifts influenced by the electronic effects of the substituents [17] [18] [19].

The methoxy protons appear as a singlet around 3.8-4.0 ppm, which is typical for aromatic methoxy groups [20] [21] [22]. The amino protons appear as a broad signal around 4-6 ppm, with the exact position depending on the solvent and concentration.

Carbon-13 NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework. The aromatic carbons appear in the region 100-160 ppm, with specific chemical shifts influenced by the substituent effects [23] [24] [20].

The methoxy carbon typically appears around 55-56 ppm for normal aromatic methoxy groups, though this can be influenced by the electronic environment [20] [21] [22]. The aromatic carbons bearing substituents show characteristic shifts depending on their electronic nature.

Fluorine-19 NMR Spectroscopy: The ¹⁹F NMR spectrum provides specific information about the fluorine environment. Aromatic fluorine atoms typically appear in the region -100 to -130 ppm, with the exact chemical shift depending on the substitution pattern and electronic effects [25] [26].

Mass Spectrometry Data

Mass spectrometry analysis of 6-Chloro-2-fluoro-3-methoxyaniline would provide molecular ion peaks and fragmentation patterns characteristic of the compound. The molecular ion peak would appear at m/z = 175 (for ³⁵Cl isotope) and m/z = 177 (for ³⁷Cl isotope), reflecting the isotopic distribution of chlorine.

Common fragmentation patterns for substituted anilines include loss of the amino group (loss of 16 mass units) and loss of halogen substituents. The presence of the methoxy group may lead to characteristic losses of 31 mass units (OCH₃) or 15 mass units (CH₃).

Predicted collision cross sections for various adduct ions have been calculated, with values ranging from 125-181 Ų depending on the ionization method and adduct type [27].

Crystallographic and Solid-State Features

Limited crystallographic data is available for 6-Chloro-2-fluoro-3-methoxyaniline in the current literature. However, based on studies of related substituted aniline compounds, several solid-state features can be inferred.

The compound likely exhibits intermolecular hydrogen bonding through the amino group, which influences the crystal packing and melting behavior. The presence of halogen substituents may also contribute to halogen bonding interactions in the solid state.

Related chloroaniline derivatives have been shown to exhibit various types of intermolecular interactions, including N-H···Cl hydrogen bonding and π-π stacking interactions [28] [29] [30]. The crystal structure would likely show these characteristic features, contributing to the stability of the solid-state form.

Thermal Stability and Decomposition

The thermal stability of 6-Chloro-2-fluoro-3-methoxyaniline is indicated by its melting point of 40-43°C and its handling characteristics under ambient conditions. The compound can be stored at ambient temperature without significant decomposition [1] [3] [5].

Upon heating beyond its melting point, the compound may undergo various decomposition pathways. Hazardous decomposition products include carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides [31] [32]. These decomposition products indicate that the compound should be handled with appropriate safety precautions, particularly when heated.

The thermal decomposition behavior is typical of substituted aniline compounds, where the amino group and halogen substituents can lead to the formation of toxic gases upon thermal degradation. Proper ventilation and safety equipment are essential when working with this compound at elevated temperatures.

Thermal PropertyValueNotes
Melting Point40-43°CWell-defined melting range
Thermal StabilityStable at ambient temperatureDecomposes upon heating above melting point
Decomposition ProductsCO, HCl, HF, NOₓToxic gases formed upon thermal degradation

XLogP3

1.9

Dates

Last modified: 08-16-2023

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